

# Application Notes and Protocols for Trisulfo-Cy3-Alkyne in Fluorescence Microscopy

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## Compound of Interest

Compound Name: Trisulfo-Cy3-Alkyne

Cat. No.: B15553830

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## Introduction

**Trisulfo-Cy3-Alkyne** is a highly water-soluble and bright fluorescent dye belonging to the cyanine family.[1][2] Its terminal alkyne group allows for covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][3][4][5][6] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules in complex biological systems, including living cells.[7] The trisulfonate moiety enhances its hydrophilicity, making it particularly suitable for aqueous biological environments and minimizing non-specific binding.[1][2] Trisulfo-Cy3 exhibits strong orange-red fluorescence, excellent photostability, and a high extinction coefficient, making it an ideal probe for various fluorescence microscopy applications.[1][8]

## Physicochemical and Spectroscopic Properties

The performance of a fluorophore is dictated by its intrinsic properties. **Trisulfo-Cy3-Alkyne** offers a robust profile for fluorescence imaging applications.

Property	Value	Reference
Excitation Maximum ( $\lambda_{\text{max}}$ , $\text{abs}_\text{}$ )	~550 nm	[9]
Emission Maximum ( $\lambda_{\text{max}}$ , $\text{em}_\text{}$ )	~570 nm	[9]
Molar Extinction Coefficient ( $\epsilon$ )	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[10]
Quantum Yield ( $\Phi$ )	~0.1*	[11]
Molecular Weight	~761.92 g/mol	[3]
Solubility	High in water and polar organic solvents (DMSO, DMF)	[1][2]

\*Note: Quantum yield is for the closely related sulfo-Cyanine3 alkyne and serves as a good estimate.

## Applications in Fluorescence Microscopy

The primary application of **Trisulfo-Cy3-Alkyne** is the fluorescent labeling of azide-containing biomolecules for visualization by microscopy. This is typically achieved through metabolic labeling, where cells are supplied with an azide-modified precursor that is incorporated into nascent biomolecules.

## Visualization of Nascent Proteins

Bioorthogonal non-canonical amino acid tagging (BONCAT) allows for the visualization of newly synthesized proteins.[12][13][14][15] Cells are cultured with an azide-bearing analog of methionine, L-azidohomoalanine (AHA), which is incorporated into proteins during translation. [12][14] Subsequent reaction with **Trisulfo-Cy3-Alkyne** fluorescently labels these nascent proteins, enabling the study of protein synthesis dynamics in different cellular compartments or in response to stimuli.[16][17]

## Imaging of Glycans and Glycoproteins

Metabolic glycoengineering involves introducing azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz; N-azidoacetylgalactosamine, GalNAz) into cellular glycan pathways.<sup>[18][19][20]</sup> These azido-sugars are incorporated into glycoproteins and other glycoconjugates.<sup>[18][19]</sup> **Trisulfo-Cy3-Alkyne** can then be used to fluorescently label these modified glycans, allowing for the imaging of glycosylation patterns on the cell surface and within organelles.<sup>[21][22][23]</sup> This is a powerful tool for studying the role of glycans in cell signaling, adhesion, and disease.

## Labeling of Nucleic Acids

Azide-modified nucleosides can be incorporated into DNA or RNA through cellular processes or enzymatic reactions. Subsequent click reaction with **Trisulfo-Cy3-Alkyne** enables the fluorescent labeling of nucleic acids for applications such as fluorescence in situ hybridization (FISH).<sup>[7][24]</sup>

## Experimental Protocols

Here we provide detailed protocols for the metabolic labeling and subsequent fluorescence imaging of proteins and glycans using **Trisulfo-Cy3-Alkyne**.

### Protocol 1: Labeling and Visualization of Newly Synthesized Proteins (BONCAT)

This protocol describes the labeling of nascent proteins in cultured mammalian cells.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Methionine-free medium
- L-azidohomoalanine (AHA)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS

- 0.5% Triton X-100 in PBS
- Click reaction buffer: 100 mM Tris-HCl (pH 8.5), 1 mM CuSO<sub>4</sub>, 100 μM TBTA (or other copper(I) ligand), and 5 mM sodium ascorbate
- **Trisulfo-Cy3-Alkyne**
- DAPI (or other nuclear stain)
- Antifade mounting medium

Procedure:

- Metabolic Labeling:
  - Plate cells on coverslips and allow them to adhere.
  - Wash the cells once with warm PBS.
  - Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
  - Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 μM) and incubate for 1-4 hours. The optimal concentration and incubation time should be determined empirically for each cell type.
- Cell Fixation and Permeabilization:
  - Wash the cells three times with PBS.
  - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
  - Wash the cells three times with PBS.
  - Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
  - Wash the cells three times with PBS.
- Click Chemistry Reaction:

- Prepare the click reaction buffer immediately before use. Add the components in the order listed, with sodium ascorbate added last to initiate the reaction.
- Add **Trisulfo-Cy3-Alkyne** to the click reaction buffer to a final concentration of 1-10  $\mu\text{M}$ .
- Incubate the coverslips with the click reaction mix for 30-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.
- Staining and Mounting:
  - Stain the nuclei with DAPI for 5 minutes.
  - Wash the cells three times with PBS.
  - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
  - Visualize the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation:  $\sim 550\text{ nm}$ , Emission:  $\sim 570\text{ nm}$ ) and DAPI.

## Protocol 2: Labeling and Visualization of Cell Surface Glycans

This protocol describes the labeling of sialoglycans on the surface of cultured mammalian cells.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
- Phosphate-buffered saline (PBS) containing 1% BSA
- Click reaction buffer (as in Protocol 1)

- **Trisulfo-Cy3-Alkyne**
- DAPI (optional)
- Antifade mounting medium

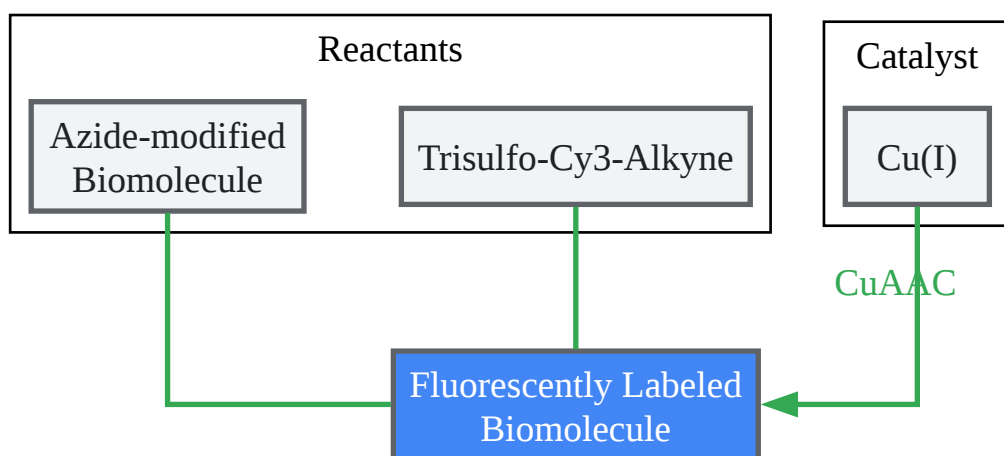
Procedure:

- Metabolic Labeling:
  - Culture cells in the presence of Ac4ManNAz (typically 25-50  $\mu$ M) for 2-3 days. The Ac4ManNAz will be metabolized and incorporated as N-azidoacetylneuraminic acid (a sialic acid analog) into cell surface glycans.
- Cell Preparation:
  - Gently wash the cells three times with cold PBS containing 1% BSA.
- Click Chemistry Reaction (for live cells):
  - Prepare the click reaction buffer.
  - Add **Trisulfo-Cy3-Alkyne** to the click reaction buffer to a final concentration of 5-25  $\mu$ M.
  - Incubate the cells with the click reaction mix for 15-30 minutes at room temperature, protected from light.
  - Gently wash the cells three times with PBS containing 1% BSA.
- Fixation and Mounting (optional, for fixed-cell imaging):
  - Fix the cells with 4% PFA in PBS for 15 minutes.
  - Wash three times with PBS.
  - If desired, counterstain nuclei with DAPI.
  - Mount the coverslips onto microscope slides.

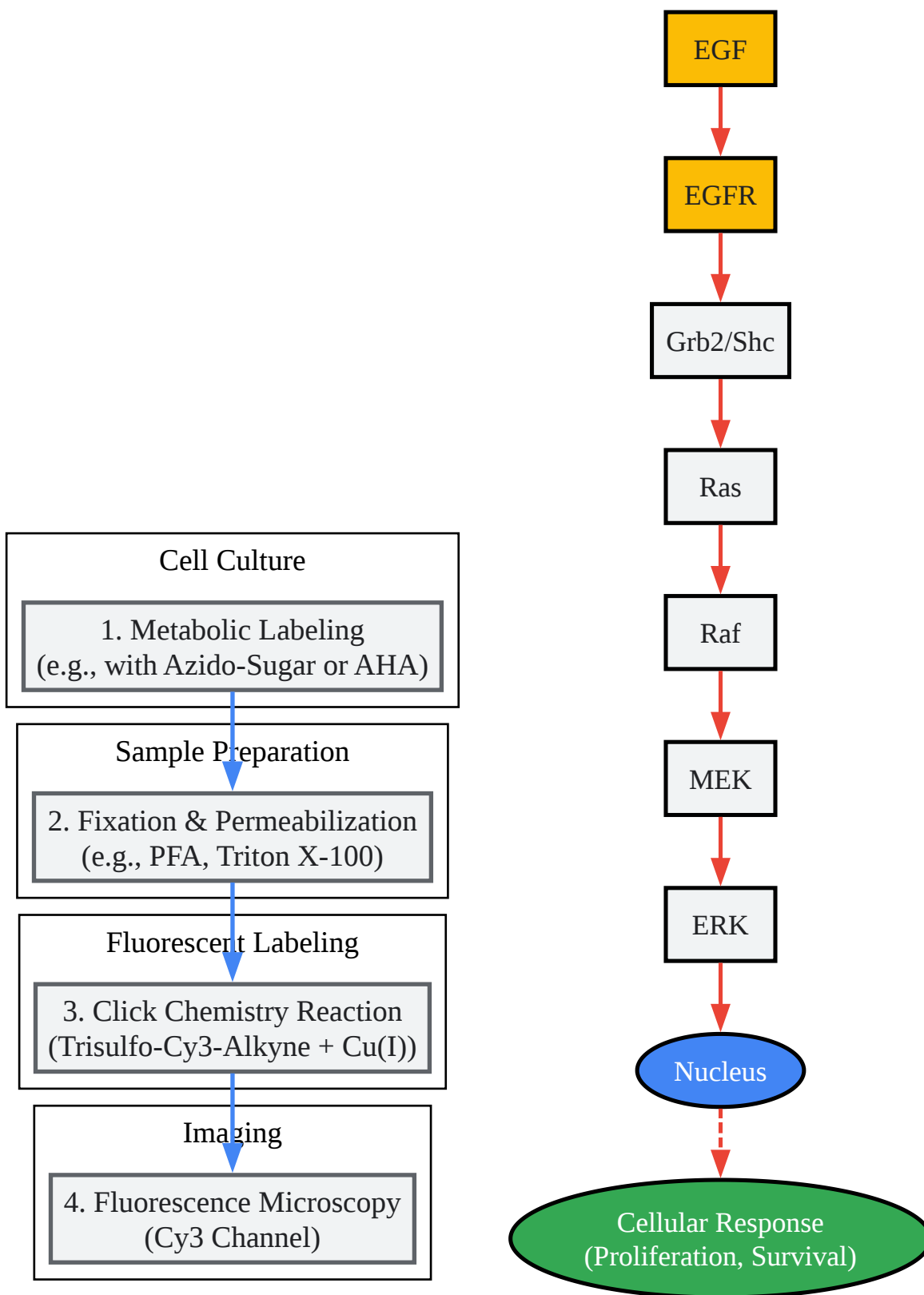
- Imaging:
  - Image the cells using a fluorescence microscope with the appropriate filter sets for Cy3.

## Visualizations

### Click Chemistry Reaction







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